molecular formula C7H11N3O2 B10910955 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10910955
M. Wt: 169.18 g/mol
InChI Key: HIGJGFBYXKNSQG-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)

InChI Key

HIGJGFBYXKNSQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)N

Origin of Product

United States

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